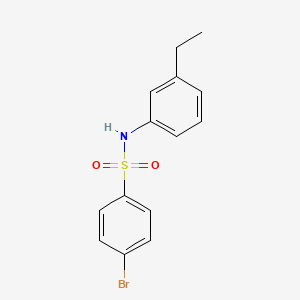
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate, also known as NBD-Ac, is a fluorescent probe used in scientific research. It is a small molecule that can be synthesized in the lab and has various applications in biochemical and physiological studies.
Wirkmechanismus
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a fluorescent molecule that can be excited by light at a wavelength of 465 nm. Upon excitation, the molecule emits light at a wavelength of 540 nm. The intensity of the emitted light is proportional to the concentration of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in the sample. 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be used to monitor changes in fluorescence intensity that occur as a result of biochemical and physiological processes.
Biochemical and physiological effects:
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has no known biochemical or physiological effects on cells or tissues. It is a non-toxic molecule that can be used in vitro and in vivo experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in lab experiments is its high sensitivity and specificity. It can detect changes in fluorescence intensity at low concentrations and in complex biological samples. Another advantage is its versatility, as it can be used to label a wide range of biomolecules. However, 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate has some limitations, including photobleaching, which can affect the accuracy of fluorescence measurements. It is also sensitive to pH changes, which can affect its fluorescence properties.
Zukünftige Richtungen
There are several future directions for the use of 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate in scientific research. One potential application is in the development of new biosensors for disease diagnosis and drug discovery. 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can also be used to study the dynamics of protein-protein interactions and enzyme activity in living cells. Additionally, 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be used to label and track biomolecules in real-time, providing insights into cellular processes.
Synthesemethoden
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate can be synthesized using a reaction between 2-nitrobenzaldehyde and 2-aminophenol, followed by acetylation with acetic anhydride. The reaction yields a yellow powder that is purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is widely used as a fluorescent probe in scientific research. It can be used to study protein-protein interactions, enzyme activity, and membrane dynamics. 2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate is also used to label biomolecules for imaging and detection purposes.
Eigenschaften
IUPAC Name |
[2-(3-nitrophenyl)-4-oxo-3,1-benzoxazin-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)23-12-5-6-13-14(8-12)17-15(24-16(13)20)10-3-2-4-11(7-10)18(21)22/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHVKNRXLAQBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-nitrophenyl)-4-oxo-4H-3,1-benzoxazin-7-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-fluoro-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide](/img/structure/B5721396.png)

![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5721405.png)

![2-methyl-5-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B5721418.png)




![6-chloro-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5721446.png)
![N-{[(3-methyl-2-pyridinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5721458.png)
![4-(2,3-dihydro-1H-indol-1-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5721472.png)
![4-methyl-N'-[(2-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5721493.png)
![2-methyl-N-{4-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}-3-furamide](/img/structure/B5721504.png)